molecular formula C12H20N4O6 B5977988 di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate

di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate

Cat. No. B5977988
M. Wt: 316.31 g/mol
InChI Key: OWAXDKQBIXQWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties that make it suitable for a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate is not fully understood. However, it is believed to act as a nucleophile and react with various electrophilic compounds, including aldehydes, ketones, and epoxides. This reaction results in the formation of stable adducts, which can be used in various applications, including organic synthesis and chemical catalysis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate are not well-studied. However, it has been shown to have low toxicity in vitro, suggesting that it may be a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate is its versatility. It can be used in a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying various biological processes. Additionally, it has low toxicity, which makes it a safe compound for use in scientific research.
One of the limitations of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate is its cost. It is a relatively expensive compound, which can limit its use in certain applications. Additionally, its mechanism of action is not fully understood, which can make it difficult to predict its behavior in certain experiments.

Future Directions

There are many potential future directions for the study of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate. One potential direction is the development of new synthesis methods that are more cost-effective and efficient. Another potential direction is the study of its mechanism of action, which could lead to the development of new applications for this compound.
Other potential future directions include the study of its potential as a therapeutic agent, particularly in the treatment of cancer and inflammation. It may also be useful in the development of new materials, such as polymers and coatings, due to its unique properties.
Conclusion:
Di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate is a versatile compound that has many potential applications in scientific research. Its unique properties make it suitable for a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a tool for studying various biological processes. While there are limitations to its use, such as its cost and the incomplete understanding of its mechanism of action, there are many potential future directions for the study of this compound.

Synthesis Methods

The synthesis of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate can be achieved through a multistep process involving the reaction of tert-butyl carbamate with a mixture of nitric acid and sulfuric acid. The resulting compound is then treated with a mixture of sodium hydroxide and water to obtain the final product. This synthesis method has been well-established and has been used in many studies to produce large quantities of di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate for various applications.

Scientific Research Applications

Di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate has been widely used in scientific research due to its unique properties. One of the most common applications of this compound is in the field of organic synthesis, where it is used as a reagent to synthesize a wide range of organic compounds. It has also been used as a catalyst in various chemical reactions, including the synthesis of cyclic carbonates, esters, and amides.
In addition to its applications in organic synthesis, di-tert-butyl (2-oxido-1,2,5-oxadiazole-3,4-diyl)biscarbamate has also been used in the study of various biological processes. For example, it has been used as a tool to study the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been used to study the mechanism of action of various drugs, including anti-cancer drugs and anti-inflammatory drugs.

properties

IUPAC Name

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O6/c1-11(2,3)20-9(17)13-7-8(16(19)22-15-7)14-10(18)21-12(4,5)6/h1-6H3,(H,14,18)(H,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAXDKQBIXQWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NO[N+](=C1NC(=O)OC(C)(C)C)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxido-1,2,5-oxadiazol-2-ium-3-yl]carbamate

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